AcPyAD

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

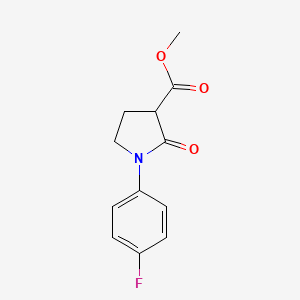

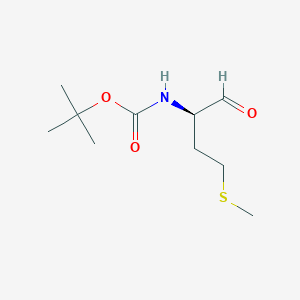

3-Acetylpyridine adenine dinucleotide is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by a pyrophosphate linkage. It is widely found in nature and is involved in numerous enzymatic reactions where it serves as an electron carrier by being alternately oxidized (NAD+) and reduced (NADH) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Acetylpyridine adenine dinucleotide can be synthesized by reacting a pyridinecarboxylic ester with acetic acid in the gas phase in the presence of a catalyst. The catalyst typically consists of titanium dioxide and at least one alkali or alkaline earth metal oxide, supported on an alumina-silica support with high porosity .

Industrial Production Methods

The industrial production of 3-acetylpyridine adenine dinucleotide involves a multi-stage process starting from nicotinic acid or other readily available starting materials. The process is optimized to produce minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

3-Acetylpyridine adenine dinucleotide undergoes various types of reactions, including:

Oxidation and Reduction: It alternates between oxidized (NAD+) and reduced (NADH) states.

Substitution: It can participate in base-exchange reactions, where the pyridine base is substituted with other bases.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, pyridinecarboxylic esters, and various catalysts such as titanium dioxide . The reactions typically occur under controlled gas-phase conditions.

Major Products

The major products formed from these reactions include the oxidized and reduced forms of the compound, as well as substituted derivatives depending on the specific reagents used .

Aplicaciones Científicas De Investigación

3-Acetylpyridine adenine dinucleotide has a wide range of scientific research applications:

Mecanismo De Acción

3-Acetylpyridine adenine dinucleotide exerts its effects by acting as an electron carrier in enzymatic reactions. It alternates between oxidized (NAD+) and reduced (NADH) states, facilitating electron transfer in metabolic pathways. It also interacts with specific molecular targets such as 4-hydroxy-tetrahydrodipicolinate reductase in Escherichia coli .

Comparación Con Compuestos Similares

Similar Compounds

Nicotinamide adenine dinucleotide (NAD): A closely related coenzyme with similar electron carrier functions.

3-Acetylpyridine adenine dinucleotide (APAD): An analog of NAD with higher oxidation potential.

Uniqueness

3-Acetylpyridine adenine dinucleotide is unique due to its higher oxidation potential compared to NAD, making it more efficient and stable in certain reactions . This property makes it a valuable tool in studying oxidative phosphorylation and other metabolic processes.

Propiedades

Fórmula molecular |

C22H29N6O14P2+ |

|---|---|

Peso molecular |

663.4 g/mol |

Nombre IUPAC |

[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C22H28N6O14P2/c1-10(29)11-3-2-4-27(5-11)21-17(32)15(30)12(40-21)6-38-43(34,35)42-44(36,37)39-7-13-16(31)18(33)22(41-13)28-9-26-14-19(23)24-8-25-20(14)28/h2-5,8-9,12-13,15-18,21-22,30-33H,6-7H2,1H3,(H3-,23,24,25,34,35,36,37)/p+1 |

Clave InChI |

KPVQNXLUPNWQHM-UHFFFAOYSA-O |

SMILES canónico |

CC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[2-fluoro-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]-N-methylbenzamide](/img/structure/B8560383.png)

![N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide](/img/structure/B8560404.png)

![tert-Butyl 4-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8560414.png)

![tert-butyl N-[4-(5-nitropyridin-2-yl)oxyphenyl]carbamate](/img/structure/B8560450.png)